Plazomicin Sulfate

Overview

Description

Plazomicin sulfate is a next-generation aminoglycoside antibiotic developed by Achaogen biopharmaceuticals. It is synthetically derived from sisomicin and is designed to evade aminoglycoside-modifying enzymes, which are the primary resistance mechanisms for aminoglycoside therapy . This compound is primarily used to treat complicated urinary tract infections, including pyelonephritis, and is marketed under the brand name Zemdri .

Scientific Research Applications

Antibacterial Activity and Resistance Mechanisms

Plazomicin Sulfate is a next-generation, semisynthetic aminoglycoside antibiotic known for its effectiveness against multidrug-resistant Enterobacteriaceae. The design of Plazomicin involves chemical modifications to protect it from common aminoglycoside modifying enzymes, such as N-acetylation, O-adenylylation, or O-phosphorylation. This antibiotic has been shown to retain activity against a broad spectrum of these modifying enzyme-expressing strains, except for a few like aac(2')-Ia and aph(2″)-IVa, making it a potent agent in the fight against resistant bacterial strains. However, it's important to note that Plazomicin is inactive in the presence of 16S rRNA ribosomal methyltransferases, highlighting the need for continuous surveillance of these resistance mechanisms (Cox et al., 2018).

Stability and Compatibility with Other IV Drugs

Research into the physical compatibility of Plazomicin with other intravenous (IV) drugs is crucial for its safe and effective use in clinical settings. A study focusing on the physical compatibility of this compound solution with 92 IV drugs during simulated Y-site administration found that Plazomicin was physically compatible with 79 of the 92 drugs tested. This indicates a high level of compatibility, making Plazomicin a versatile option in treatment regimens involving multiple IV drugs. However, it's essential to note the incompatibility with certain drugs like albumin, amiodarone, and daptomycin, among others (Asempa et al., 2018).

Role in Treating Resistant Gram-Negative Bacterial Infections

Plazomicin displays potent in vitro activity against a range of Enterobacteriaceae, including extended-spectrum β-lactamase-producing and carbapenem-resistant isolates. Its enhanced activity is attributed to its stability against aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides. However, its activity is limited against other resistant Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. The antibiotic has been assessed in clinical trials, demonstrating potential advantages in treating resistant infections with fewer adverse effects compared to other treatment options (Eljaaly et al., 2019).

Mechanism of Action

Plazomicin works by inhibiting protein synthesis in bacteria. Unlike other aminoglycosides, it binds to a unique site on the ribosome, the 16S rRNA. It mediates the antibacterial activity against pathogens including carbapenem-resistant (CRE) and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae .

Safety and Hazards

Plazomicin has a favorable safety profile with the most common adverse effects being decreased renal function (3.7%), diarrhea (2.3%), hypertension (2.3%), headache (1.3%), nausea (1.3%), vomiting (1.3%), and hypotension (1.0%) in the largest in-human trial . Ototoxicity, manifested as hearing loss, tinnitus, and/or vertigo, has been reported with Plazomicin .

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions: Plazomicin sulfate is synthesized by appending hydroxylaminobutyric acid to sisomicin at position 1 and a 2-hydroxyethyl group at position 6’ . The synthesis involves multiple steps

Properties

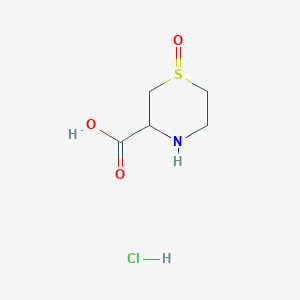

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTBRKHJMASSAP-BGJNVEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160452 | |

| Record name | Plazomicin Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380078-95-4 | |

| Record name | Plazomicin Sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plazomicin Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Plazomicin Sulfate, and how does it contribute to its antibacterial activity?

A1: While the provided abstracts don't delve into the mechanism of action, this compound is a next-generation aminoglycoside antibiotic. Aminoglycosides like this compound typically exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: The research mentions this compound being physically compatible with a large percentage of the tested drugs. What are the implications of this compatibility for clinical settings?

A2: The study found this compound to be physically compatible with 85% of the tested drugs, including 31 out of 36 antimicrobial agents. [] This high compatibility is crucial in clinical settings, particularly for critically ill patients who often require multiple intravenous medications simultaneously. Compatibility minimizes the risk of precipitation or other physical incompatibilities that could compromise drug efficacy or even pose a danger to the patient.

Q3: Can you elaborate on the significance of testing this compound's compatibility with other intravenous drugs through simulated Y-site administration?

A3: The research specifically employed a simulated Y-site administration model to assess this compound's compatibility. [] This method accurately reflects the clinical scenario where multiple drugs are often administered concurrently through a shared intravenous line. By simulating this scenario, the study provides valuable insight into the potential for physical interactions between this compound and other medications under clinically relevant conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)

![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)